molecular formula C10H14N2 B565983 4-[(2R)-Piperidinyl]pyridine CAS No. 1213554-31-4

4-[(2R)-Piperidinyl]pyridine

Cat. No.: B565983
CAS No.: 1213554-31-4
M. Wt: 162.236
InChI Key: WERCHVXXXMTJME-SNVBAGLBSA-N
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Description

4-[(2R)-Piperidinyl]pyridine (CAS 1213554-31-4) is a chiral organic compound with the molecular formula C 10 H 14 N 2 and a molecular weight of 162.24 g/mol. This molecule features a pyridine ring linked to the 2-position of a (R)-configured piperidine ring, a structural motif of significant interest in medicinal chemistry . The primary application of this compound is as a key synthetic intermediate for the preparation of more complex pharmaceutical goods . The piperidine and pyridine scaffolds are both privileged structures in drug discovery, frequently found in bioactive molecules. Specifically, the piperidine moiety is present in a wide array of compounds investigated for various therapeutic areas . For instance, piperidine-containing alkaloids like piperine have demonstrated promising antidiabetic effects in preclinical studies, showing significant blood glucose-lowering potential, particularly in combination with established therapeutics like metformin . Furthermore, pyridine derivatives are extensively researched for their diverse biological activities, including effects on the central nervous system (CNS) and potential as anticancer targeting agents . The chiral (R)-piperidinyl center in this compound is critical for its research value, as chirality can profoundly influence the binding affinity and specificity of a molecule toward biological targets. This product is provided as a solid and requires storage in a refrigerator at 2-8°C to maintain stability . Notice: This product is intended for research purposes and laboratory use only. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

4-[(2R)-piperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERCHVXXXMTJME-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Piperidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the pyridine ring separately.

    Coupling Reaction: The piperidine ring is then coupled with the pyridine ring at the 4-position using a suitable coupling reagent such as palladium catalysts.

    Chiral Resolution: The resulting compound is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-4-(Piperidin-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(Piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo substitution reactions at the pyridine ring, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

Antidiabetic Activity

Research has shown that derivatives of piperidinyl pyridine can effectively reduce blood glucose levels. These compounds stimulate glucose uptake in muscle and fat cells, thereby enhancing insulin sensitivity. For instance, studies indicate that certain derivatives can increase insulin sensitivity by 7.4% to 37.4% in mouse adipocytes when tested at concentrations ranging from 0.3 to 100 µM . The presence of specific substituents on the phenyl ring significantly influences this activity, suggesting potential for developing treatments for conditions like type 2 diabetes and metabolic syndrome.

Anticancer Potential

4-[(2R)-Piperidinyl]pyridine derivatives have been investigated for their anticancer properties. Some compounds have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer . For example, a synthesized compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cardiac cells, indicating a selective action that could minimize side effects during treatment . Additionally, certain derivatives have been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of piperidinyl pyridine derivatives has also been documented. These compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, specific derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations indicating strong antimicrobial potential . The versatility of these compounds in combating various microbial strains highlights their potential as broad-spectrum antimicrobial agents.

Anti-inflammatory Effects

In addition to their antibacterial properties, some piperidinyl pyridine derivatives have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide synthase (iNOS) . These findings suggest that these compounds could be beneficial in treating inflammatory diseases or conditions characterized by excessive inflammation.

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AntidiabeticIncreases glucose uptake and insulin sensitivitySensitivity increase by 7.4% to 37.4%
AnticancerCytotoxicity against cancer cell linesModerate toxicity against ovarian cancer cells
AntimicrobialActivity against various pathogensEffective against MRSA and E. coli
Anti-inflammatoryInhibition of inflammatory mediatorsReduced PGE2 and iNOS levels

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by activating or inhibiting specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Stereochemical Impact

  • 4-Methylpiperidinyl Pyridine Derivatives : Substitution with 4-methylpiperidinyl groups (e.g., compound I in ) enhances TRPV1 antagonistic potency compared to simpler piperidinyl analogs. The methyl group at the 4-position improves hydrophobic interactions with the receptor, but the absence of stereochemical specificity (unlike the (2R)-configuration in 4-[(2R)-Piperidinyl]pyridine) reduces selectivity .
  • Anabaseine vs. Anabasine : Anabaseine, a 1,2-dehydropiperidine alkaloid, demonstrates superior nAChR activation and desensitization compared to anabasine (a saturated piperidine analog). The imine double bond in anabaseine’s piperidine ring enhances receptor binding, analogous to how the (2R)-configuration in this compound may optimize spatial orientation for target engagement .

Physicochemical Properties

  • Molecular Weight and Solubility: The molecular weight of this compound (~121.14 g/mol) is lower than analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine (MW 466–545 g/mol), implying better solubility and bioavailability .

Key Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Substituents Biological Activity (Ki, nM) Key Interactions/Features Reference ID
This compound 121.14 (2R)-piperidinyl at C4 Not reported Stereospecific receptor binding
4-Trifluoromethylpiperidinyl ~350 CF3 at piperidine C4 0.4 (TRPV1) Enhanced hydrophobicity
Morpholine derivative ~300 Morpholine at pyridine C6 2.0 (TRPV1) Reduced conformational rigidity
Anabaseine 174.24 1,2-dehydropiperidine EC50 = 0.1 µM (nAChR) Imine double bond improves binding
2-Chloro-5-phenylpyridine 466–545 Cl, substituted phenyl groups Antimicrobial activity High crystallinity (MP 268–287°C)

Biological Activity

4-[(2R)-Piperidinyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 4-position by a pyridine moiety. The stereochemistry at the piperidine nitrogen plays a crucial role in its biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes.

Antimicrobial Activity

Research has shown that compounds containing pyridine rings exhibit notable antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate strong antibacterial activity, particularly against pathogens such as Escherichia coli and Staphylococcus aureus .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli25
This compoundS. aureus15

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Compounds with similar structures have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

In a specific study, the cytotoxic effects were quantified using the MTT assay, revealing IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Cell Line IC50 (µM)
Ovarian Cancer15
Breast Cancer20

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to traditional anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at the piperidine nitrogen or variations in the pyridine substituents can enhance or diminish its pharmacological properties. For example, introducing electron-withdrawing groups on the pyridine ring has been associated with increased antibacterial activity .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of pyridine derivatives, including this compound, against multidrug-resistant bacterial strains. Results indicated that certain derivatives exhibited superior efficacy compared to existing antibiotics .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that compounds similar to this compound induced significant apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
  • Inflammatory Models : Animal models of inflammation showed that derivatives of this compound reduced paw edema significantly when compared to control groups treated with saline .

Q & A

Q. What are the common synthetic routes for preparing 4-[(2R)-Piperidinyl]pyridine, and how are stereochemical outcomes controlled?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with chiral piperidine precursors. For example, a multi-step procedure may include:
  • Chiral resolution : Use of (2R)-piperidine enantiomers as starting materials to ensure stereochemical fidelity .
  • Nucleophilic substitution : Reacting 4-chloropyridine with (2R)-piperidine under alkaline conditions (e.g., NaOH in dichloromethane) .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the target compound (>95% purity) .
  • Stereochemical validation : Confirm enantiomeric excess via chiral HPLC or polarimetry .

Q. How is this compound characterized to verify structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR at 400 MHz to confirm substituent positions and stereochemistry. Key signals include pyridine protons (δ 8.5–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C10_{10}H14_{14}N2_2) .
  • Purity assessment : HPLC with UV detection at 254 nm, using C18 reverse-phase columns and acetonitrile/water mobile phases .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme inhibition studies : Used as a scaffold for designing inhibitors targeting methionine aminopeptidases (MetAPs) due to its pyridine-piperidine pharmacophore. Activity is assessed via fluorogenic substrate assays .
  • Receptor ligand development : Functionalized derivatives are screened for binding to G-protein-coupled receptors (GPCRs) using radioligand displacement assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in stereospecific syntheses?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperidine, improving coupling efficiency .
  • Temperature control : Reactions conducted at 50–60°C reduce side products (e.g., racemization) compared to higher temperatures .
  • Catalytic additives : Use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate substitutions in biphasic systems .
  • Yield monitoring : Track progress via TLC (Rf_f ~0.4 in 1:1 ethyl acetate/hexane) and adjust stoichiometry of reagents dynamically .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at the 3-position) to isolate contributing factors .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, reconciling divergent experimental IC50_{50} values .
  • Meta-analysis : Cross-reference data across studies using standardized assays (e.g., uniform buffer pH or enzyme concentrations) to minimize variability .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

  • Methodological Answer :
  • In vitro ADME profiling : Compare (2R) vs. (2S) enantiomers in Caco-2 cell permeability assays and microsomal stability tests. The (2R)-configuration often shows higher metabolic stability due to reduced CYP3A4 interaction .
  • Pharmacokinetic modeling : Use compartmental models to simulate absorption/distribution, noting chiral center effects on volume of distribution (Vd_d) and half-life (t1/2_{1/2}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize acidic or basic residues with sodium bicarbonate or citric acid, followed by adsorption with vermiculite .
  • Waste disposal : Incinerate contaminated materials at >800°C to prevent environmental release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2R)-Piperidinyl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[(2R)-Piperidinyl]pyridine

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